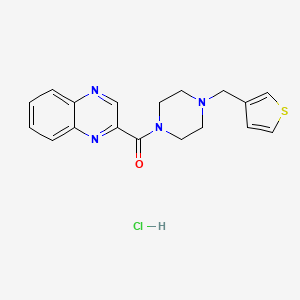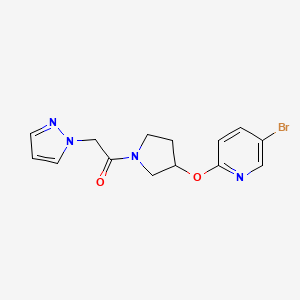![molecular formula C26H24N2O5S B2612357 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide CAS No. 866725-68-0](/img/structure/B2612357.png)
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, also known as BSAQ, is a novel chemical compound that has gained significant attention in scientific research. BSAQ is a quinoline derivative that has been synthesized through a multistep process, and it possesses potent biological activities that make it a promising candidate for various applications in the field of medicine and biotechnology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Quinoline derivatives are synthesized through various methods, highlighting their chemical versatility and potential for modifications to explore their properties further. For instance, Rajeswaran and Srinivasan (1994) described the synthesis of benzocarbazoloquinones, involving an oxidative cyclization process, indicating the compound's potential for creating complex molecules with unique properties (Rajeswaran & Srinivasan, 1994). Similarly, Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives, which could shed light on the structural flexibility and application potential of such compounds in material science (Karmakar, Sarma, & Baruah, 2007).
Nonlinear Optical Properties
Quinoline derivatives exhibit potential in the field of photonics and optoelectronics. Ruanwas et al. (2010) synthesized and characterized 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds, studying their nonlinear optical properties. This research underscores the potential use of quinoline derivatives in developing optical limiting materials, which are crucial for protecting optical sensors and human eyes from damage by intense light sources (Ruanwas et al., 2010).
Antimicrobial Activity
Quinoline derivatives are also notable for their biological activities, including antimicrobial properties. Habib, Hassan, and El‐Mekabaty (2012) investigated novel quinazolinone derivatives for their antimicrobial activity, providing insights into the potential therapeutic applications of such compounds. This line of research is crucial for developing new antimicrobials in response to the growing issue of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2012).
Anticancer Agents
The synthesis and evaluation of substituted tetrahydroisoquinolines as anticancer agents were explored by Redda, Gangapuram, and Ardley (2010), highlighting the potential of quinoline derivatives in cancer research. Such studies are fundamental for discovering new anticancer drugs with improved efficacy and reduced side effects (Redda, Gangapuram, & Ardley, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-13-14-22-20(15-18)26(30)24(34(31,32)19-9-5-4-6-10-19)16-28(22)17-25(29)27-21-11-7-8-12-23(21)33-2/h4-16H,3,17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERCDNRBCZYRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2612275.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2612281.png)
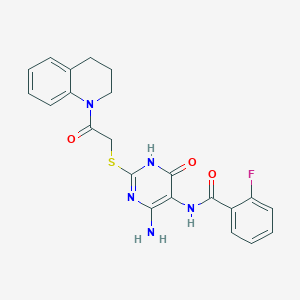
![2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2612283.png)
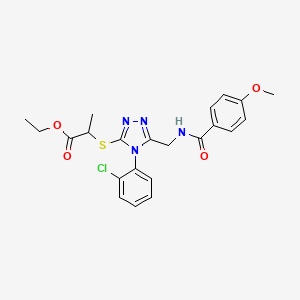
C(F)(F)F)(CCCC)CCCC](/img/structure/B2612285.png)

![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2612288.png)
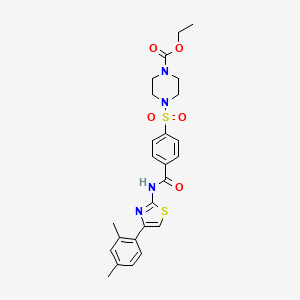
![tert-butyl N-[(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-yl]carbamate](/img/structure/B2612290.png)
